3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine
Description
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C10H17N3/c11-6-3-4-9-8-13-7-2-1-5-10(13)12-9/h8H,1-7,11H2 |
InChI Key |
QGPDGIWTBPCRGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C=C(N=C2C1)CCCN |
Origin of Product |
United States |
Preparation Methods
Core Synthesis via Pictet-Spengler Cyclization
The tetrahydroimidazo[1,2-a]pyridine scaffold is often synthesized via Pictet-Spengler reactions , a method widely employed for fused bicyclic systems. For example:
-
Histamine hydrochloride reacts with paraformaldehyde under acidic conditions to yield 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine .
-
Substituents at the C4 position are introduced using aldehydes or ketones during cyclization. For instance, benzaldehyde generates intermediates like 6 , which undergo further functionalization .
Key Data :
| Starting Material | Cyclizing Agent | Product | Yield | Reference |
|---|---|---|---|---|
| Histamine HCl | Paraformaldehyde | Tetrahydroimidazo[1,2-a]pyridine | 72% | |
| Histamine + Benzaldehyde | Paraformaldehyde | 4-Substituted derivative | 65% |
Side Chain Introduction via Alkylation
The propan-1-amine side chain is introduced through alkylation or nucleophilic substitution on preformed imidazo[1,2-a]pyridine intermediates:
-
3-Bromopropylamine or its protected derivatives react with the core in polar aprotic solvents (e.g., acetonitrile, DMF) using bases like DIEA or K₂CO₃ .
-
Example: Alkylation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine with 3-bromopropylamine hydrobromide in acetonitrile at 80°C yields the target compound after deprotection .
Optimization Insight :
-
Solvent Choice : Acetonitrile enhances reaction rates compared to DMF due to better nucleophile activation .
-
Temperature : Reactions at 80°C reduce byproduct formation versus room temperature .
Reductive Amination Strategies
Reductive amination offers an alternative route for side chain installation:
-
Condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carbaldehyde with 1,3-diaminopropane in the presence of NaBH₃CN or H₂/Pd-C .
-
This method avoids harsh alkylation conditions and improves regioselectivity.
Case Study :
-
Reaction of aldehyde intermediate with 1,3-diaminopropane under H₂ (50 psi) and Pd/C catalysis achieves 68% yield .
One-Pot Tandem Reactions
Recent advances utilize one-pot methodologies to streamline synthesis:
-
Simultaneous cyclization and alkylation using POCl₃ or PPh₃ as catalysts .
-
Example: A mixture of histamine, paraformaldehyde, and 3-bromopropylamine in acetonitrile under reflux produces the target compound in 58% yield .
Advantages :
Purification and Characterization
Final compounds are purified via:
Analytical Data :
-
¹H NMR (DMSO-d₆): δ 1.80–1.90 (m, 2H, CH₂), 2.70–2.85 (m, 4H, CH₂-NH₂), 3.95–4.10 (m, 2H, imidazo-CH₂), 7.25 (s, 1H, imidazo-H) .
Challenges and Mitigation
-
Byproduct Formation : Competing N-alkylation is minimized using bulky bases (e.g., DIEA) .
-
Low Solubility : Polar solvents (e.g., DMF) or salt formation (HCl) improves reaction homogeneity .
Comparative Analysis of Methods
| Method | Yield Range | Key Advantage | Limitation |
|---|---|---|---|
| Pictet-Spengler + Alkylation | 65–72% | Scalable | Multi-step |
| Reductive Amination | 60–68% | Mild conditions | Requires aldehyde precursor |
| One-Pot Tandem | 55–58% | Efficiency | Lower yield |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
- Functional Group Influence : The presence of hydrazone or amide groups (e.g., in compounds from and ) enhances biological activity, whereas the primary amine in the target compound may limit its direct therapeutic application.
- Core Modifications : Pyrimidine cores (as in ) show broader antibacterial activity compared to pyridine-based analogs, likely due to improved binding to bacterial enzymes.
Key Observations :
- Efficiency : Amide coupling (as in ) often results in lower yields (~20–25%) compared to one-pot syntheses (~50–55% in ).
- Complexity : The target compound’s synthesis may require multi-step alkylation or amination, whereas hydrazone derivatives () are simpler to functionalize.
Physicochemical Properties
Table 3: Physical and Spectral Data
Key Observations :
- Data Gaps : The target compound lacks reported melting points or spectral data, unlike analogs in and , which are extensively characterized.
- Stability : Halogenated derivatives (e.g., in ) exhibit higher stability as salts, whereas ester-containing analogs () may hydrolyze under acidic/basic conditions.
Biological Activity
3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine (CAS No. 1540951-17-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), therapeutic potentials, and relevant case studies.
- Molecular Formula : C10H17N3
- Molecular Weight : 179.26 g/mol
- Chemical Structure : The compound features a tetrahydroimidazo[1,2-a]pyridine moiety, which is critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1540951-17-4 |
| Molecular Formula | C10H17N3 |
| Molecular Weight | 179.26 g/mol |
The biological activity of 3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine is primarily attributed to its interaction with various biological targets. Notably, it has been studied for its inhibitory effects on certain enzymes and receptors.
Inhibition of Enzymes
Research indicates that compounds within the imidazo[1,2-a]pyridine family exhibit significant inhibition of glutaminyl cyclases (PgQC), which are implicated in various pathological conditions. The structure of the tetrahydroimidazo core facilitates binding to the active site of these enzymes, enhancing inhibitory potency .
Therapeutic Applications
The compound has shown promise in several therapeutic areas:
- Antimicrobial Activity : Its derivatives have been evaluated for effectiveness against oral pathogens such as Porphyromonas gingivalis and Prevotella intermedia.
- Cancer Treatment : The imidazo[1,2-a]pyridine scaffold has been linked to anticancer properties through inhibition of specific kinases involved in tumor progression .
- Neurological Disorders : Some studies suggest potential applications in treating neurodegenerative diseases due to modulation of neurotransmitter systems.
Case Study 1: Inhibition of Glutaminyl Cyclases
A study published in MDPI highlighted the SAR of tetrahydroimidazo derivatives where modifications at the N5 position significantly improved enzyme inhibition. For instance, introducing a benzyl group enhanced activity by a factor of 60 compared to acyclic derivatives .
Case Study 2: Anticancer Activity
In another investigation, compounds based on the imidazo[1,2-a]pyridine framework were tested against various cancer cell lines. Results demonstrated that certain substitutions on the tetrahydroimidazo core led to increased cytotoxicity against breast and prostate cancer cells, suggesting a viable pathway for drug development .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine. The following factors have been identified as influential:
- Substituents at N5 Position : Alkyl and aryl groups enhance binding affinity and selectivity towards target enzymes.
- Conformational Rigidity : The tetrahydro structure provides necessary conformational constraints that favor interactions with biological targets.
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Benzyl Group at N5 | Increased activity by 60-fold |
| Acyl Substituents | Enhanced binding and reduced electrostatic repulsion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
